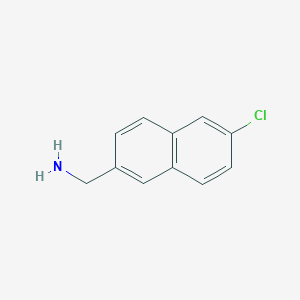

(6-Chloronaphthalen-2-yl)methanamine

Beschreibung

(6-Chloronaphthalen-2-yl)methanamine (CAS: 1261453-93-3) is a naphthalene-derived primary amine with the molecular formula C₁₁H₁₀ClN and a molecular weight of 191.66 g/mol . The compound features a chlorinated naphthalene core substituted at the 2-position, with a methylamine group (-CH₂NH₂) attached to the same carbon. Key properties include:

Eigenschaften

IUPAC Name |

(6-chloronaphthalen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKWMRASYFJDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloronaphthalen-2-yl)methanamine typically involves the chlorination of naphthalene followed by the introduction of the methanamine group. One common method is:

Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 6-chloronaphthalene.

Amination: The 6-chloronaphthalene is then subjected to a reaction with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the methanamine group at the 2nd position.

Industrial Production Methods

Industrial production methods for (6-Chloronaphthalen-2-yl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloronaphthalen-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

(6-Chloronaphthalen-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of (6-Chloronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. For instance, derivatives of this compound act as competitive inhibitors of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of the enzyme, they prevent the binding of its natural substrate, thereby inhibiting its activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with (6-Chloronaphthalen-2-yl)methanamine, differing primarily in aromatic core substituents, heteroatom inclusion, or functional group modifications:

Physicochemical Properties

- Solubility : The dihydrochloride salt forms (e.g., (6-Chloropyridin-2-yl)methanamine dihydrochloride) exhibit higher aqueous solubility compared to free bases due to ionic character .

- Lipophilicity : Benzothiazole derivatives (e.g., (6-Chloro-1,3-benzothiazol-2-yl)methanamine) show increased lipophilicity (logP ~2.5 predicted) due to the sulfur atom, enhancing membrane permeability .

- Thermal Stability : Naphthalene-based analogs like the target compound demonstrate higher thermal stability compared to pyridine or benzoxazole derivatives, attributed to extended aromatic conjugation .

Structure-Activity Relationships (SAR)

- Chlorine Position : Chlorine at the 6-position (naphthalene or heterocycle) enhances electrophilic reactivity, facilitating nucleophilic substitution or metal-catalyzed coupling .

- Heterocycle Impact : Benzoxazole and benzothiazole cores introduce rigidity and hydrogen-bonding capacity, influencing target binding in bioactive molecules .

- Salt vs. Free Base : Dihydrochloride salts improve bioavailability but may reduce blood-brain barrier penetration compared to free amines .

Biologische Aktivität

(6-Chloronaphthalen-2-yl)methanamine, with the molecular formula C11H10ClN, is an organic compound that has gained attention in recent years due to its potential biological activities. This compound is a derivative of naphthalene, characterized by a chlorine atom at the 6th position and a methanamine group at the 2nd position. Its unique structure allows for various chemical reactions and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that (6-Chloronaphthalen-2-yl)methanamine exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer properties of (6-Chloronaphthalen-2-yl)methanamine have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. For instance, one study reported that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

The biological activity of (6-Chloronaphthalen-2-yl)methanamine is attributed to its interaction with specific molecular targets. Notably, it has been identified as a competitive inhibitor of factor Xa, an enzyme critical in the coagulation cascade. By binding to the active site of factor Xa, it prevents the binding of its natural substrate, thus inhibiting its activity and potentially offering therapeutic benefits in conditions requiring anticoagulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (6-Chloronaphthalen-2-yl)methanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (6-Bromonaphthalen-2-yl)methanamine | Bromine substitution | Exhibits similar antimicrobial properties but different potency |

| (6-Fluoronaphthalen-2-yl)methanamine | Fluorine substitution | Potentially higher lipophilicity; studied for anticancer effects |

| (6-Iodonaphthalen-2-yl)methanamine | Iodine substitution | Unique reactivity patterns; less studied |

| Naphthalen-2-yl)methanamine | No halogen substitution | Serves as a baseline for comparing reactivity without halogen influence |

The presence of different halogens affects not only the reactivity but also the biological activity of these compounds. For example, fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity compared to their chlorinated counterparts .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in 2024, (6-Chloronaphthalen-2-yl)methanamine was tested against multiple strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent. The study highlighted the compound's ability to disrupt cell wall synthesis, leading to bacterial lysis.

Case Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of (6-Chloronaphthalen-2-yl)methanamine on human lung cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.